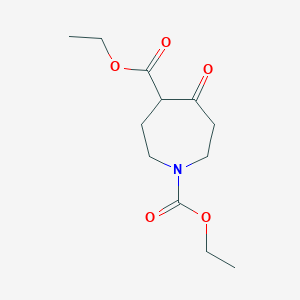
Diethyl 5-oxoazepane-1,4-dicarboxylate
概要
説明
Diethyl 5-oxoazepane-1,4-dicarboxylate, also known as this compound, is a useful research compound. Its molecular formula is C12H19NO5 and its molecular weight is 257.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Organic Synthesis
Diethyl 5-oxoazepane-1,4-dicarboxylate serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, facilitating the development of new compounds with desired properties.
Common Reactions:
- Oxidation: Can be oxidized to form corresponding oxo derivatives.
- Reduction: Can be reduced to amine derivatives.
- Substitution: Undergoes nucleophilic substitution reactions.
Medicinal Chemistry
This compound has garnered attention for its potential therapeutic applications. Research indicates that derivatives of diethyl 5-oxoazepane can exhibit biological activity relevant to drug development.
Potential Pharmacological Effects:
- Antimicrobial Activity: Preliminary studies suggest that derivatives may possess antimicrobial properties.
- Cytotoxicity: Some azepane derivatives have shown cytotoxic effects against cancer cell lines, indicating potential as anticancer agents.
- Enzyme Inhibition: Compounds similar to diethyl 5-oxoazepane have been identified as inhibitors of enzymes linked to metabolic disorders.
Study on Anticancer Activity
A study published in Synthetic Communications investigated the anticancer properties of various oxoazepane derivatives. The findings suggested that modifications to the azepane ring could enhance cytotoxicity against specific cancer cell lines (e.g., MCF-7 breast cancer cells). The study emphasized the importance of substituents on the azepane ring in modulating biological activity.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Cytotoxic against MCF-7 | |
| Other oxoazepanes | Varying cytotoxic effects |
Enzyme Inhibition Research
Research has demonstrated that certain dicarboxylate compounds can inhibit enzymes linked to metabolic disorders. A recent investigation revealed that derivatives of dicarboxylic acids exhibit varying degrees of inhibition on enzymes such as dihydrofolate reductase (DHFR), crucial for DNA synthesis. This suggests a potential pathway for exploring the therapeutic applications of diethyl 5-oxoazepane in treating metabolic diseases.
| Enzyme | Inhibitory Effect | Reference |
|---|---|---|
| Dihydrofolate Reductase (DHFR) | Moderate inhibition | |
| Other metabolic enzymes | Varying inhibition levels |
The biological activity of diethyl 5-oxoazepane has been explored in various studies focusing on its potential as a therapeutic agent. The mechanism of action involves its interaction with molecular targets in biological systems, influencing pharmacodynamics.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the compound's efficacy and reducing toxicity. The structure suggests several functional groups that may contribute to its biological activity:
| Functional Group | Potential Activity |
|---|---|
| Tert-butyl group | Increases lipophilicity and membrane permeability |
| Ethyl group | May enhance binding affinity to biological targets |
| Dicarbonyl moiety | Potential for chelation with metal ions |
特性
CAS番号 |
19786-58-4 |
|---|---|
分子式 |
C12H19NO5 |
分子量 |
257.28 g/mol |
IUPAC名 |
diethyl 5-oxoazepane-1,4-dicarboxylate |
InChI |
InChI=1S/C12H19NO5/c1-3-17-11(15)9-5-7-13(8-6-10(9)14)12(16)18-4-2/h9H,3-8H2,1-2H3 |
InChIキー |
LPGVWBIXNZSMNK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCN(CCC1=O)C(=O)OCC |
正規SMILES |
CCOC(=O)C1CCN(CCC1=O)C(=O)OCC |
同義語 |
1H-Azepine-1,4-dicarboxylic acid, hexahydro-5-oxo-, 1,4-diethyl ester |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














